6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole
Description
6-Chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole is a polycyclic heteroaromatic compound characterized by a benzimidazole core fused with a 1,3-dioxole ring. The structure features chloro and difluoro substituents at positions 6 and 2,2, respectively, which confer unique electronic and steric properties. This compound has garnered attention in medicinal chemistry due to its role as a CK1ε inhibitor (IC50 values: 16–1000 nM) , and its derivatives have been explored in positron emission tomography (PET) imaging via carbon-11 labeling . Its synthesis often involves condensation reactions under nitrogen atmospheres, as seen in related benzimidazole derivatives .
Properties
Molecular Formula |
C8H3ClF2N2O2 |
|---|---|
Molecular Weight |
232.57 g/mol |
IUPAC Name |
6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole |
InChI |
InChI=1S/C8H3ClF2N2O2/c9-7-12-3-1-5-6(2-4(3)13-7)15-8(10,11)14-5/h1-2H,(H,12,13) |
InChI Key |
KWEWTSREBGKLDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC3=C1OC(O3)(F)F)N=C(N2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole typically involves multiple steps, starting from readily available precursors. The synthetic route often includes halogenation, cyclization, and fluorination reactions under controlled conditions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity .
Chemical Reactions Analysis
6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
6-Chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole is a complex organic compound that has a benzimidazole core integrated with a dioxolo ring and chlorinated and difluorinated substituents. It has a molecular formula of CHClFO. The compound is notable for potential applications in medicinal chemistry and materials science because of its reactivity and biological properties.
Potential applications
6-Chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole exhibits significant biological activity. Research has indicated potential antimicrobial properties, making it a candidate for further investigation in pharmacology. Its structural characteristics suggest that it may interact with specific biological targets, potentially leading to enzyme inhibition or modulation of cellular pathways.
Studies investigating the interactions of 6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole with biological targets are essential for understanding its mechanism of action. Preliminary research suggests that it may bind to specific enzymes or receptors, altering their activity and potentially leading to therapeutic effects. Further studies are required to elucidate these interactions fully.
Structural analogs
Structural analogs of 6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole include:
- 6-Bromo-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole This compound has a similar dioxolo ring, but bromine replaces chlorine. It may have different reactivity due to the bromine atom.
- 6-Fluoro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole This compound contains fluorine instead of chlorine. Enhanced fluorinated properties may affect biological activity.
- 6-Chloro-5-methyl-2,2-difluoro-benzimidazole This compound has a methyl group addition and lacks a dioxolo ring. Variation in solubility and reactivity due to methyl substitution.
Mechanism of Action
The mechanism of action of 6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Benzimidazole Derivatives
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (4a-f) :
These compounds share the benzimidazole-dioxole scaffold but differ in substituents (e.g., nitro, bromo, or substituted phenyl groups). They are synthesized via condensation of diamine intermediates with aldehydes under nitrogen . Compared to the target compound, these derivatives exhibit lower CK1ε inhibition but broader solubility profiles due to hydrophilic substituents .4,5-Dichloro-2-(trifluoromethyl)-1H-benzimidazole (Chloroflurazole) :
This herbicide lacks the dioxole ring but shares the benzimidazole core. Its trifluoromethyl and dichloro substituents enhance lipophilicity, making it suitable for agricultural use rather than therapeutic applications .
Benzothiazole Derivatives
- 2-[5-(4-Nitrophenyl)furan-2-yl]-6-N-isopropilamidinobenzothiazole (Compound 5): Replacing the benzimidazole core with benzothiazole alters electronic properties. These compounds show moderate anticancer activity but lack the CK1ε specificity observed in the target compound .
Functional Analogues
Indolone-N-Oxides
- 6-(4-Chloro-phenyl)-5-oxy-[1,3]dioxolo[4,5-f]indol-7-one (Compound 1) :
This indolone derivative shares the dioxolo[4,5-f] motif but replaces benzimidazole with an indole ring. It displays antimalarial activity but suffers from poor aqueous solubility, prompting structural modifications for pharmacokinetic optimization .
Pesticidal Derivatives
- 2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one derivatives: Patent data highlight isoindole-based analogues with pesticidal activity.
Data Tables
Table 1: Comparative Analysis of Key Compounds
Biological Activity
6-Chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole is a complex organic compound notable for its unique structural features and potential biological activities. This compound is characterized by a benzimidazole core integrated with a dioxolo ring, along with chlorinated and difluorinated substituents. Its molecular formula is , and it has garnered attention for its promising applications in medicinal chemistry.
Synthesis and Structural Characteristics
The synthesis of 6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole typically involves multi-step organic reactions. Key steps include the preparation of the benzimidazole core, introduction of the dioxolo ring, and chlorination. The specific reaction conditions—such as temperature and solvent choice—are crucial for achieving high yields and purity.
Antimicrobial Properties
Research indicates that 6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole exhibits significant antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various pathogenic microorganisms. For instance:
- Minimum Inhibitory Concentrations (MICs) : In vitro studies have shown that derivatives of benzimidazole compounds can demonstrate MIC values ranging from to against strains like Escherichia coli and Salmonella typhimurium .
- Mechanism of Action : The benzimidazole scaffold allows for interactions with biological enzymes through hydrogen bonds and π-π stacking interactions, which may alter enzyme activity or cellular pathways .
Cytotoxic Effects
In addition to antimicrobial activity, 6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole has been investigated for its cytotoxic effects against human cell lines. For example:
- Cytotoxicity Testing : The cytotoxicity of derivatives has been assessed using the MTT assay, revealing IC50 values significantly higher than their MIC values against pathogenic strains . This suggests a selective toxicity profile that may be beneficial in therapeutic applications.
Comparative Analysis
To better understand the biological activity of 6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole relative to similar compounds, a comparative table is presented below:
| Compound Name | Structure Features | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|---|
| 6-Chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole | Benzimidazole core with dioxolo ring | High (MIC < 1 µg/mL) | High (IC50 > 200 µg/mL) |
| 6-Bromo-2,2-difluoro-benzimidazole | Similar structure with bromine instead of chlorine | Moderate | Moderate |
| 6-Fluoro-2,2-difluorobenzimidazole | Contains fluorine instead of chlorine | Variable | Variable |
Case Studies
Several studies have explored the biological activities of benzimidazole derivatives:
- Antibacterial Activity : A study synthesized various fluoro-benzimidazole derivatives and tested them against resistant strains of bacteria. The most potent derivative showed high efficacy against E. coli strains with low MIC values .
- Mechanistic Insights : Research into the mechanism of action highlighted that benzimidazoles can inhibit specific metabolic pathways in bacteria by binding to essential enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
